
1-Monolinolenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Monolinolenin can be synthesized through the esterification of glycerol with linolenic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic transesterification of triglycerides containing linolenic acid. This method utilizes lipase enzymes to selectively hydrolyze triglycerides, yielding monoglycerides like this compound .
化学反応の分析
Types of Reactions: 1-Monolinolenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert it into saturated monoglycerides.
Substitution: It can participate in substitution reactions where the linolenic acid moiety is replaced with other fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Acid or base catalysts are used to facilitate the substitution reactions.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated monoglycerides.
Substitution: Monoglycerides with different fatty acid chains.
科学的研究の応用
1-Monolinolenin has a wide range of applications in scientific research, including:
作用機序
The antibacterial activity of 1-Monolinolenin is attributed to its ability to disrupt bacterial cell membranes. It integrates into the lipid bilayer of bacterial membranes, causing increased permeability and ultimately leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria .
類似化合物との比較
1-Monolinolein: A monoglyceride derived from linoleic acid, known for its antiviral properties.
1-Monoolein: A monoglyceride derived from oleic acid, commonly used in drug delivery systems.
Uniqueness: 1-Monolinolenin stands out due to its specific antibacterial activity against Bacillus subtilis, which is not observed with other monoglycerides like 1-Monolinolein and 1-Monoolein . Additionally, its unique structure, with three double bonds in the linolenic acid moiety, contributes to its distinct chemical and biological properties .
特性
CAS番号 |
26545-75-5 |
|---|---|
分子式 |
C21H36O4 |
分子量 |
352.5 g/mol |
IUPAC名 |
2,3-dihydroxypropyl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3+,7-6+,10-9+ |
InChIキー |
GGJRAQULURVTAJ-IUQGRGSQSA-N |
異性体SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)O |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



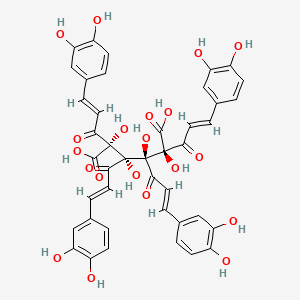
![[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B15125688.png)
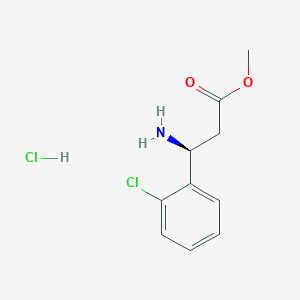
![4-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15125705.png)

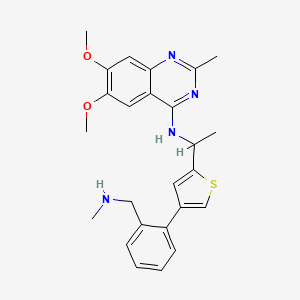
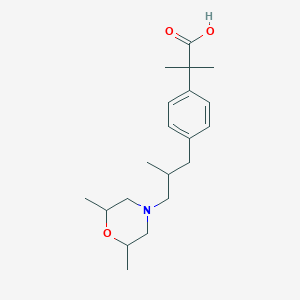
![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
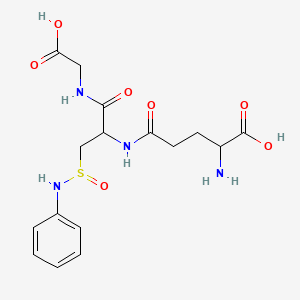
![7-[(3R)-3-[(N-Acetyl)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B15125735.png)
![2-[[(4R)-4-[(3R,5S,7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B15125737.png)

![N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B15125754.png)
